N-[4-(1-aminoethyl)phenyl]propanamide
CAS No.: 953724-47-5
Cat. No.: VC8334334
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(1-aminoethyl)phenyl]propanamide - 953724-47-5](/images/structure/VC8334334.png)
Specification
CAS No. | 953724-47-5 |
---|---|
Molecular Formula | C11H16N2O |
Molecular Weight | 192.26 g/mol |
IUPAC Name | N-[4-(1-aminoethyl)phenyl]propanamide |
Standard InChI | InChI=1S/C11H16N2O/c1-3-11(14)13-10-6-4-9(5-7-10)8(2)12/h4-8H,3,12H2,1-2H3,(H,13,14) |
Standard InChI Key | BWTIUPUITBLRGP-UHFFFAOYSA-N |
SMILES | CCC(=O)NC1=CC=C(C=C1)C(C)N |
Canonical SMILES | CCC(=O)NC1=CC=C(C=C1)C(C)N |
Introduction
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for N-[4-(1-aminoethyl)phenyl]propanamide is documented, analogous compounds suggest feasible pathways:
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Amide Coupling: Reacting 4-(1-aminoethyl)aniline with propanoic acid derivatives using carbodiimide-based coupling agents (e.g., HBTU) .
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Mitsunobu Reaction: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to introduce alkoxy groups to phenolic intermediates, followed by amine deprotection .
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Alkylation: Using dimethylsulfoxide (DMSO) and alkaline metal hydroxides to facilitate ether formation, as demonstrated in the synthesis of fluoxetine derivatives .
Table 1: Representative Reaction Conditions for Analogous Compounds
Reaction Type | Reagents | Temperature | Yield | Source |
---|---|---|---|---|
Amide Coupling | HBTU, DIPEA, DMF | 25°C | 78% | |
Mitsunobu Alkylation | DEAD, PPh₃, THF | 0°C → RT | 65% | |
Nucleophilic Substitution | NaOH, DMSO, 1-chloro-4-X-benzene | 80–110°C | 85% |
Chirality and Enantiomeric Resolution
Optically active forms of related compounds (e.g., (S)-fluoxetine) are synthesized using enantiomerically pure starting materials, such as (S)-(-)-N-methyl-3-hydroxy-3-phenylpropylamine . Similar strategies could resolve N-[4-(1-aminoethyl)phenyl]propanamide enantiomers for targeted bioactivity studies.
Physicochemical Properties
Solubility and Stability
Though experimental data for the target compound is sparse, its structural analogs exhibit the following trends:
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) but poor in water .
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Stability: Stable at room temperature when stored in airtight containers; degradation occurs under prolonged exposure to moisture or extreme pH .
Table 2: Predicted Properties vs. Analogous Compounds
Property | N-[4-(1-Aminoethyl)phenyl]propanamide | N-(4-Bromophenyl)-3-phenylpropanamide |
---|---|---|
Molecular Weight (g/mol) | 207.27 | 304.18 |
LogP | 1.2 (estimated) | 3.5 |
Water Solubility (mg/mL) | <0.1 | <0.01 |
Spectroscopic Data
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IR Spectroscopy: Expected N-H stretches (3300–3500 cm⁻¹), amide C=O (1650–1700 cm⁻¹), and aromatic C-C (1450–1600 cm⁻¹).
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NMR: ¹H NMR would show phenyl protons (δ 7.2–7.4 ppm), methylene groups adjacent to amine (δ 2.7–3.1 ppm), and amide protons (δ 6.5–8.0 ppm) .
Pharmacological Research and Structure-Activity Relationships (SAR)
GPR88 Agonist Activity
(4-Alkoxyphenyl)glycinamide analogs, such as 1 (EC₅₀ = 200–300 nM), demonstrate potent agonist activity at the orphan receptor GPR88, implicated in striatal disorders . Key SAR findings include:
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Site A (Alkoxy Group): Lipophilic substituents (e.g., 2-methylpentyloxy) enhance potency by improving receptor binding .
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Site B (Amine Functionality): Primary amines (e.g., 30, EC₅₀ = 616 nM) are less active than secondary or tertiary amines, suggesting steric and electronic optimizations .
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Site C (Aromatic Group): Limited tolerance for bulkier groups, favoring phenyl or small heteroaromatic rings .
Table 3: Agonist Potency of Selected Analogs
Compound | R Group (Site A) | Amine Type (Site B) | EC₅₀ (nM) |
---|---|---|---|
1 | 2-Methylpentyloxy | Tertiary (N-Me₂) | 200 |
30 | 2-Methylpentyloxy | Primary (NH₂) | 616 |
32 | 2-Methylpentyloxy | Secondary (N-Et) | 150 |
Blood-Brain Barrier (BBB) Permeability
The 1-aminoethyl group may enhance BBB penetration due to its small size and hydrogen-bonding capacity, a critical factor for central nervous system (CNS)-targeted therapies .
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